A Technical Guide to 4-Fluoro-2-iodotoluene (CAS No. 13194-67-7): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 4-Fluoro-2-iodotoluene (CAS No. 13194-67-7): Properties, Synthesis, and Applications in Drug Discovery
Abstract
4-Fluoro-2-iodotoluene is a halogenated aromatic compound of significant interest to the scientific community, particularly those in synthetic organic chemistry and medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and an iodine atom on a toluene scaffold, renders it a highly versatile building block for the construction of complex molecular architectures. The fluorine atom can be leveraged to modulate the physicochemical and pharmacokinetic properties of target molecules, while the iodine atom serves as a reactive handle for a wide array of cross-coupling reactions. This guide provides an in-depth analysis of 4-Fluoro-2-iodotoluene, covering its chemical and physical properties, a representative synthetic protocol with mechanistic considerations, its critical applications in modern drug discovery, and essential safety and handling information.
Chemical Identity and Properties
Accurate identification and understanding of a compound's physical properties are foundational for its effective use in a research setting. 4-Fluoro-2-iodotoluene is a distinct chemical entity with the key identifiers and properties summarized below.
Table 1: Key Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 13194-67-7 | [1][2] |
| Molecular Formula | C₇H₆FI | [1][2][3] |
| Molecular Weight | 236.03 g/mol | [1][3][4] |
| IUPAC Name | 4-fluoro-2-iodo-1-methylbenzene | [2] |
| SMILES | Cc1ccc(F)cc1I | |
| InChIKey | RZGYAMQMAVTAKP-UHFFFAOYSA-N | [2][3] |
| EC Number | 236-153-7 | [2] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow/orange clear liquid | [1][5] |
| Density | 1.752 g/mL at 25 °C | [5] |
| Boiling Point | 90-94 °C at 15 mmHg | [1][5] |
| Refractive Index | n20/D 1.5800 | [1][5] |
| Flash Point | 86.7 °C (188.1 °F) - closed cup | [5] |
| Storage | Store at room temperature | [1] |
Synthesis and Mechanistic Insights
The synthesis of 4-Fluoro-2-iodotoluene is typically achieved through the electrophilic iodination of 4-fluorotoluene. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. In this case, the iodine atom is directed to the position ortho to the strongly activating methyl group and meta to the fluorine, leading to the desired product.
Causality in Experimental Design
The choice of an iodinating agent and an oxidant is critical for an efficient reaction. Molecular iodine (I₂) itself is not electrophilic enough to react with the moderately activated 4-fluorotoluene ring. Therefore, an oxidizing agent is used to generate a more potent electrophilic iodine species in situ, such as the iodonium ion (I⁺). This approach avoids the use of highly corrosive or unstable iodinating reagents and allows for a controlled reaction.
Representative Synthetic Protocol
This protocol is an illustrative example based on established principles of electrophilic aromatic substitution.
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Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, charge 4-fluorotoluene (1.0 eq) and a suitable solvent such as acetic acid.
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Reagent Addition: Add molecular iodine (I₂, 1.05 eq). In a separate vessel, prepare a solution of an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or potassium persulfate) in the same solvent.
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Electrophilic Iodination: Heat the flask containing 4-fluorotoluene and iodine to a controlled temperature (e.g., 60-80 °C). Add the oxidant solution dropwise via the dropping funnel over 1-2 hours. The reaction is exothermic and the rate of addition should be managed to maintain the target temperature.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted iodine.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or dichloromethane. Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-Fluoro-2-iodotoluene.
Caption: Workflow for the synthesis of 4-Fluoro-2-iodotoluene.
Core Applications in Research and Development
The utility of 4-Fluoro-2-iodotoluene stems from its dual functionality, making it a prized building block in the synthesis of high-value compounds.
Pharmaceutical and Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[6][7][8] 4-Fluoro-2-iodotoluene serves as a scaffold that carries this beneficial fluorine atom into the target molecule.
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A Handle for Complexity: The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition, making it an ideal precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the efficient and regioselective formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.[9]
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Bioactive Molecules: This compound is a key intermediate in the synthesis of various biologically active molecules.[1] For instance, it has been utilized in the development of histone deacetylase (HDAC) inhibitors, which are a significant class of anti-cancer agents, and in the synthesis of γ-secretase inhibitors for potential use in treating Alzheimer's disease.[6]
Agrochemicals and Material Science
Similar to its role in pharmaceuticals, 4-Fluoro-2-iodotoluene is used to create novel agrochemicals, such as herbicides and pesticides, where the fluorine substituent can enhance potency and environmental stability.[1] In material science, it can be incorporated into polymers and coatings to improve properties like thermal stability and chemical resistance.[1]
Spectroscopic Data and Characterization
The identity and purity of 4-Fluoro-2-iodotoluene are confirmed using standard analytical techniques. Purity is often assessed by Gas Chromatography (GC), with commercial grades typically being ≥97% pure.[1] Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and mass spectrometry.[2]
Safety, Handling, and Storage
Proper handling of 4-Fluoro-2-iodotoluene is essential due to its potential hazards. The following information is derived from its Safety Data Sheet (SDS).
Table 3: GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS06 (Skull and Crossbones) | |
| Signal Word | Danger | [5] |
| Hazard Statements | H301: Toxic if swallowed. | [5] |
| H315: Causes skin irritation. | [10] | |
| H319: Causes serious eye irritation. | [10] | |
| Precautionary Statements | P264: Wash hands and exposed skin thoroughly after handling. | [5][10] |
| P270: Do not eat, drink or smoke when using this product. | [5] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [10] | |
| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | ||
| P405: Store locked up. | [5] | |
| P501: Dispose of contents/container to an approved waste disposal plant. | [10] |
Handling and Storage Recommendations
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[10]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area away from incompatible materials.[5]
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First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] For skin contact, wash off immediately with plenty of soap and water.[10] If swallowed, rinse mouth and seek immediate medical attention.[5]
Conclusion
4-Fluoro-2-iodotoluene is more than a simple chemical; it is an enabling tool for innovation in science. Its strategic combination of a fluorine atom and an iodine atom provides chemists with a powerful platform for designing and synthesizing next-generation pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and handling is paramount for harnessing its full potential in a safe and effective manner. As the demand for more sophisticated and precisely functionalized molecules grows, the importance of versatile building blocks like 4-Fluoro-2-iodotoluene will continue to increase.
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Caption: General scheme for the Suzuki-Miyaura coupling of 4-Fluoro-2-iodotoluene.

